trans-Itraconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-KKHGCVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861071 | |
| Record name | trans-Itraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252964-65-1 | |
| Record name | trans-Itraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Itraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITRACONAZOLE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Architecture and Biological Implications
Chiral Centers and the Full Complement of Itraconazole (B105839) Stereoisomers
The itraconazole molecule possesses a complex stereochemical framework defined by three chiral centers, which results in a total of eight possible stereoisomers. nih.govacs.org Two of these chiral centers are located on the 1,3-dioxolane (B20135) ring at positions C-2 and C-4. nih.gov The third stereocenter, designated C-2', is found on the sec-butyl side chain attached to the triazolone ring. nih.gov The combination of these three centers (2, 4, and 2') generates four pairs of enantiomers, yielding eight distinct stereoisomers in total (designated 1a through 1h). nih.govacs.org
Fundamental Distinction Between cis- and trans-Diastereomers of Itraconazole
The eight stereoisomers of itraconazole are broadly classified into two main groups based on their geometric isomerism: cis and trans. This distinction is determined by the relative orientation of the two principal substituents on the 1,3-dioxolane ring. nih.gov
Cis-isomers : In these configurations, the triazolylmethyl group at position C-2 and the aryloxymethyl group at position C-4 are situated on the same side of the dioxolane ring plane. nih.gov The clinically available formulation of itraconazole is a 1:1:1:1 racemic mixture of the four cis-stereoisomers. nih.gov
Trans-isomers : In these configurations, the triazolylmethyl and aryloxymethyl substituents are located on opposite sides of the dioxolane ring plane. nih.gov
This fundamental difference in spatial arrangement is the primary determinant of the varied pharmacological activities observed among the isomers.
Influence of Geometric Isomerism on Pharmacological Profiles
The geometric orientation of the dioxolane ring substituents profoundly influences the biological activity of itraconazole's stereoisomers. nih.govacs.org The trans-isomers, in particular, exhibit pharmacological profiles that are markedly different from their cis counterparts, especially concerning their antifungal and antiangiogenic effects.
While it was historically understood that cis-isomers possessed superior antifungal potency, research into the full complement of isomers has revealed significant nuances among the trans-stereoisomers. nih.govresearchgate.net A striking divergence in activity is observed between the two pairs of trans-enantiomers.
In studies against several fungal strains, the trans isomers (2S,4S)-itraconazole (1e and 1f) demonstrated potent antifungal activity, comparable to that of the clinically used cis-isomers. nih.gov In stark contrast, the (2R,4R)-itraconazole trans isomers (1g and 1h) were found to be the least potent of all eight stereoisomers, showing a 4- to 32-fold reduction in potency in four out of five fungal strains tested. nih.gov An exception was noted in Cryptococcus neoformans, where the 1g and 1h isomers were slightly more potent than the 1e and 1f pair. nih.gov This highlights that stereochemistry plays a critical role in the potency of itraconazole against fungal proliferation. nih.gov
Antifungal Activity of Itraconazole Stereoisomers (MIC₈₀ in µg/mL)
| Stereoisomer | Configuration | C. albicans | C. glabrata | A. fumigatus | C. neoformans |
|---|---|---|---|---|---|
| trans-1e | (2S,4S,2'S) | 0.25 | 0.5 | 1 | >8 |
| trans-1f | (2S,4S,2'R) | 0.25 | 0.5 | 1 | >8 |
| trans-1g | (2R,4R,2'S) | 4 | 8 | 4 | 4 |
| trans-1h | (2R,4R,2'R) | 4 | 8 | 4 | 4 |
| cis-mixture | - | 0.25 | 0.5 | 1 | 0.25 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
In contrast to the variable antifungal activity seen within the trans group, all four trans-diastereomers are consistently less potent as antiangiogenic agents compared to the cis-isomers. nih.govnih.gov Studies measuring the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation show that the cis-isomers are significantly more potent. researchgate.net While stereochemistry at the C-2' position has little effect on potency, the geometric relationship between the C-2 and C-4 substituents on the dioxolane ring is a key driver of antiangiogenic activity. nih.govresearchgate.net All trans-isomers were found to be less effective at inhibiting HUVEC proliferation than their cis counterparts. nih.gov
Antiangiogenic Activity of Itraconazole Stereoisomers (IC₅₀ in nM)
| Stereoisomer | Configuration | HUVEC Proliferation |
|---|---|---|
| trans-1e | (2S,4S,2'S) | 260 |
| trans-1f | (2S,4S,2'R) | 300 |
| trans-1g | (2R,4R,2'S) | 240 |
| trans-1h | (2R,4R,2'R) | 270 |
| cis-mixture | - | 80 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
The distinct pharmacological profiles of the trans-stereoisomers—particularly the potent antifungal yet weak antiangiogenic activity of isomers 1e and 1f—strongly suggest that these two biological effects are mediated by different molecular mechanisms and targets. nih.govacs.org
The primary target for itraconazole's antifungal activity is lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov The high potency of the (2S,4S) trans-isomers (1e, 1f) indicates that their stereochemical architecture permits effective binding and inhibition of this fungal enzyme. nih.gov
Conversely, the antiangiogenic activity of itraconazole is not primarily dependent on the inhibition of human lanosterol 14α-demethylase. nih.gov Instead, this effect is largely attributed to the inhibition of cholesterol trafficking within endothelial cells, which subsequently disrupts critical signaling pathways like mTOR and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govaacrjournals.org The uniformly lower antiangiogenic potency of all trans-isomers suggests that the cis configuration is sterically preferred for disrupting these specific cellular trafficking and signaling processes. nih.govresearchgate.net Further research has also identified the Hedgehog (Hh) signaling pathway as another distinct target of itraconazole, with structure-activity relationship trends that diverge from those related to VEGFR2 glycosylation and endothelial cell proliferation. nih.govreya-lab.org This divergence underscores how specific stereochemical arrangements are favored for interaction with different biological pathways.
Advanced Synthetic Methodologies for Trans Itraconazole
General Synthetic Routes to Itraconazole (B105839) Stereoisomers
A pivotal step in many synthetic routes is the condensation reaction that joins the dioxolane-containing fragment with the triazolone-piperazine-phenyl moiety. nih.gov For instance, a key intermediate, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolane-4-methanol, is often activated as a sulfonate ester (e.g., mesylate or tosylate) before being condensed with the triazolone side chain in the presence of a base. nih.govnih.gov
The following table summarizes the key features of the primary synthetic approaches to itraconazole stereoisomers.
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Linear Synthesis | Sequential construction of the molecule starting from a simple precursor like 2,4-dichloroacetophenone. researchgate.net | Straightforward conceptual design. | Low overall yield (~1.4%), potential use of hazardous materials. researchgate.net |
| Convergent Synthesis | Separate synthesis of two complex intermediates followed by their coupling. researchgate.net | Significantly higher overall yield (~12.0%), improved efficiency, reduced cost. researchgate.net | Requires more complex initial planning and synthesis of intermediates. |
Stereoselective Synthesis Strategies for trans-Itraconazole
Achieving stereochemical control, particularly at the C2 and C4 positions of the dioxolane ring to produce the trans configuration, is a critical challenge in itraconazole synthesis. Strategies to address this rely on the use of chiral building blocks and stereoselective reactions.
The foundation of a stereoselective synthesis is the introduction of chirality from the outset using an enantiomerically pure starting material. Chiral epoxy propanols, such as (R)-(+)-epoxy propanol (B110389), serve as valuable precursors for establishing the desired stereochemistry of the dioxolane ring. researchgate.net
The synthesis begins by protecting the hydroxyl group of the chiral epoxy propanol. The epoxide ring is then opened by an alcohol, followed by esterification with a substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride). researchgate.net This sequence establishes a chiral backbone from which the dioxolane ring will be formed, with the stereochemistry of the final product being dictated by the initial choice of the epoxy propanol enantiomer.
With the chiral precursor in hand, specific reactions are employed to construct the dioxolane ring with the desired stereochemistry. A key strategy involves an alkene addition reaction followed by a stereoselective cyclization. researchgate.net For example, after converting the keto group of the precursor to an alkene via reactions like a silylation Grignard addition and elimination, an iodine-alkene addition reaction can be initiated. researchgate.net This step forms an iodonium (B1229267) intermediate, the geometry of which directs the subsequent intramolecular cyclization to form the substituted dioxolane ring. researchgate.net
While these methods can be highly selective, the formation of the cis-isomer often predominates in many reported syntheses. nih.gov The trans-isomer may be formed as a minor product or impurity. researchgate.net In such cases, the desired this compound stereoisomers can be isolated from the reaction mixture using chromatographic techniques, such as column chromatography. nih.gov The ability to separate these diastereomers is crucial for obtaining stereochemically pure compounds for detailed biological evaluation. nih.gov
Preparation of Modified this compound Derivatives for Research
To facilitate research into its mechanisms of action, solubility, and to explore new therapeutic properties, modified derivatives of itraconazole are often synthesized. These include salts and metal complexes.
Itraconazole is a weakly basic drug with very low aqueous solubility, which complicates its study in aqueous media and can limit its utility. researchgate.netnih.gov To overcome this, hydrochloride salts of itraconazole can be prepared. The synthesis of itraconazole dihydrochloride (B599025) is achieved by bubbling anhydrous hydrogen chloride gas through a suspension of itraconazole in an organic solvent, such as acetone (B3395972). nih.govresearchgate.net The resulting precipitate is then collected and dried. researchgate.net This salt formation creates a new crystalline form with significantly enhanced aqueous solubility, making it more suitable for in vitro studies and formulation development. researchgate.netgoogle.com
| Derivative | Synthesis Method | Purpose | Key Outcome |
| Itraconazole Dihydrochloride | Bubbling HCl gas through an acetone suspension of itraconazole. nih.govresearchgate.net | Enhance aqueous solubility. | Formation of a new crystalline salt with up to 388 times greater solubility when mixed with β-cyclodextrin. researchgate.net |
| Itraconazolium Ditoluenesulfonate Salt | Acid addition reaction with p-toluenesulfonic acid in chloroform/methanol. nih.gov | Improve solubility and dissolution. | 5.5-fold greater dissolution compared to the free base. nih.gov |
The coordination of metal ions to itraconazole can modulate its biological activity and provides a tool for mechanistic studies. Zinc-itraconazole complexes have been synthesized to investigate their enhanced antiparasitic and antifungal properties. asm.orgnih.gov The synthesis is typically performed by reacting itraconazole with a zinc salt, such as zinc(II) chloride (ZnCl₂) or zinc(II) hydroxide (B78521) (Zn(OH)₂), under reflux in a solvent like methanol. asm.orgasm.org The resulting complexes, for example, [Zn(ITZ)₂Cl₂] and [Zn(ITZ)₂(OH)₂], are then isolated and characterized. asm.orgresearchgate.net These complexes have been shown to be more active than itraconazole alone, suggesting that metal coordination is a viable strategy for enhancing its therapeutic potential and for studying its mode of action. asm.orgnih.gov Similar synthetic strategies have been employed to create copper-itraconazole complexes for related research. nih.govresearchgate.net
Structural Elucidation and Molecular Dynamics Studies
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of solid pharmaceutical compounds like trans-Itraconazole. It allows for the study of molecules in their native solid form, providing information that may differ from solution-state NMR due to crystal packing and intermolecular interactions.
¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR for Structural Details
The ¹³C CP-MAS NMR technique is fundamental for obtaining detailed structural information about organic molecules in the solid state. It enhances the sensitivity of ¹³C nuclei by transferring magnetization from abundant ¹H nuclei, while magic-angle spinning (MAS) averages out anisotropic interactions that lead to broad spectral lines mdpi.commdpi.com. For this compound, ¹³C CP-MAS NMR spectra have been used to identify and assign resonances to specific carbon atoms within the molecule, providing insights into its local chemical environment and structural conformation acs.orgnih.govresearchgate.netresearcher.life. The spectral data can reveal differences in chemical shifts for carbons in various functional groups and structural motifs, aiding in the confirmation of molecular structure and the detection of different polymorphic forms or degradation products rasayanjournal.co.inresearchgate.net.
Two-Dimensional Phase-Adjusted Spinning Sideband (2DPASS) MAS NMR
The 2DPASS MAS NMR technique is employed to overcome limitations of one-dimensional spectra by providing two-dimensional correlation information. This method is particularly useful for resolving overlapping signals and for obtaining detailed information about molecular dynamics and conformation. In the context of this compound, 2DPASS MAS NMR experiments have been utilized to separate isotropic and anisotropic spectral components, allowing for a more thorough analysis of the molecular structure and dynamics acs.orgnih.govresearchgate.netresearcher.lifersc.org. The technique helps in assigning specific carbon nuclei and characterizing their dynamic behavior by analyzing spinning sideband patterns researchgate.net.
Chemical Shift Anisotropy (CSA) Measurements for Molecular Conformation
Chemical Shift Anisotropy (CSA) is a measure of the orientation-dependent part of the chemical shift tensor. Its measurement provides valuable information about the molecular conformation and the local electronic environment of nuclei acs.orgnih.govrsc.org. For this compound, CSA parameters derived from techniques like 2DPASS MAS NMR have been used to probe molecular conformation and internal structure. Studies indicate that carbon nuclei involved in the 1,2,4-triazole (B32235) ring (C5, C6, C34, C35) exhibit higher CSA values compared to those in the sec-butyl group side-chain (C1-C4), suggesting specific conformational preferences and electronic distributions within these regions nih.govresearcher.life. High CSA values for nuclei like C28 and C30, bonded to chlorine, also suggest significant electronic polarization and specific interactions nih.govresearcher.life.
Spin-Lattice Relaxation Time (T1) Measurements for Internal Dynamics
Spin-lattice relaxation time (T1) measurements provide quantitative data on the internal molecular dynamics of this compound. T1 relaxation is governed by the interaction of nuclear spins with fluctuating magnetic fields, which are generated by molecular motions such as rotations and translations ucl.ac.ukwikipedia.orgdergipark.org.tr. By measuring T1 values for different carbon nuclei, researchers can infer their motional freedom and the nature of their local environment acs.orgnih.govresearcher.life.
Studies on this compound reveal a significant variation in T1 values across different carbon sites. Notably, carbon nuclei within the 1,2,4-triazole ring (C5, C6, C34, C35) exhibit long spin-lattice relaxation times, indicating restricted motion in these regions acs.orgnih.govresearcher.life. Conversely, carbon nuclei in the sec-butyl group side-chain (C1-C4) show comparatively shorter T1 values, suggesting greater flexibility and faster internal motions nih.govresearcher.life. Furthermore, carbons C28 and C30, bonded to chlorine, display very long T1 values, on the order of 10⁻³ s and 10⁻⁴ s, respectively, which are attributed to the influence of chemical bond polarization on the effective magnetic field experienced by these nuclei nih.govresearcher.life. These variations in molecular correlation times, ranging from 10⁻⁶ s for side-chain carbons to 10⁻³-10⁻⁴ s for C28 and C30, vividly illustrate how molecular structure correlates with dynamics nih.govresearcher.life.
Mass Spectrometry Techniques for Characterization
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for identifying potential impurities or degradation products.
Matrix-Assisted Laser Desorption/Ionization (MALDI-SYNAPT MS/HDMS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass spectrometry, specifically the SYNAPT MS/HDMS system, offers high-resolution mass analysis with the added dimension of ion mobility separation uwindsor.calcms.czwaters.comlabwrench.com. This technique has been applied to characterize this compound, confirming its molecular mass. For instance, the peak for Itraconazole (B105839) (ITR) was found at 705.64 m/z nih.gov. When converted to its hydrochloride salt (ITR-HCl), a corresponding peak at approximately 741.02 m/z was observed, confirming the salt formation nih.gov. The SYNAPT system's capability for High Definition Mass Spectrometry (HDMS) allows for the separation of ions based on their drift times, providing an additional layer of characterization and enabling the potential investigation of ion shape and structure uwindsor.ca.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable analytical technique for the characterization of Itraconazole. It allows for the identification of specific functional groups present within the molecule by analyzing its interaction with infrared radiation. This method provides a unique spectral "fingerprint" that confirms the chemical identity and purity of the compound researchgate.netresearchgate.netnih.govjddtonline.infoafjbs.comnih.govresearchgate.netfrontiersin.orgmdpi.com. The principle of FTIR spectroscopy relies on the fact that molecular bonds absorb infrared light at specific frequencies corresponding to their vibrational modes (stretching and bending). These absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
Itraconazole contains a variety of functional groups, including aromatic rings, triazole rings, a dioxolane ring, a piperazine (B1678402) moiety, a ketone (carbonyl) group, an amide linkage within the triazolone ring, ether linkages, chlorinated phenyl rings, and aliphatic chains. The FTIR spectra of Itraconazole exhibit distinct absorption bands associated with the vibrations of these chemical moieties.
Table 1: Characteristic FTIR Absorption Bands and Functional Group Assignments for Itraconazole
| Functional Group / Bond | Characteristic Absorption Band (cm⁻¹) | Source Citation(s) |
| C-H (alkane, aromatic) | 3157, 3069, 2962, 2926, 2824-3128, 2802, 2844 | researchgate.netresearchgate.netnih.govjddtonline.infoafjbs.comfrontiersin.orgresearchgate.netnih.gov |
| C=O (carbonyl) | 1699, 1697 | researchgate.netnih.govfrontiersin.orgresearchgate.net |
| C=N (triazole ring) | 1509, 1520 | jddtonline.infofrontiersin.orgnih.gov |
| C-N (amine/triazole) | 1510, 1409, 1184, 1232 | researchgate.netjddtonline.infofrontiersin.orgnih.gov |
| C-Cl (chlorophenyl) | 1043, 562-772 | researchgate.netnih.gov |
| C-O (ether/dioxolane) | 1106, 1043 | researchgate.netresearchgate.netfrontiersin.orgnih.gov |
| O-H (hydroxyl) | 3100-3600, 3359, 3700-3025 | researchgate.netresearchgate.netnih.govnih.gov |
| C=C (aromatic) | 1511 | frontiersin.org |
| CO-N (amide/triazolone) | 1563 | nih.gov |
Note: The assignments are based on literature data for Itraconazole and general IR spectroscopy principles. Some peaks may represent multiple vibrational modes or be influenced by the specific solid form or formulation.
The presence of absorption bands in the region of 2800–3200 cm⁻¹ is attributed to C-H stretching vibrations from alkane, aromatic, and amine groups researchgate.netresearchgate.netjddtonline.info. The carbonyl group (C=O) typically shows a strong absorption peak around 1695–1699 cm⁻¹ researchgate.netnih.govresearchgate.net. Vibrations associated with the triazole rings, such as C=N and C-N stretching, are observed in the fingerprint region, often around 1500–1520 cm⁻¹ and 1184 cm⁻¹ respectively jddtonline.infofrontiersin.orgnih.gov. Furthermore, the C-Cl stretching vibrations from the dichlorophenyl substituents are typically found at lower wavenumbers, for instance, around 1043 cm⁻¹ nih.gov. FTIR analysis is also employed to assess the compatibility of Itraconazole with excipients in formulations, where changes or disappearances of characteristic drug peaks can indicate interactions nih.govfrontiersin.org.
Compound Names Table
Itraconazole (ITZ)
Molecular and Cellular Mechanisms of Action Preclinical Research
Non-Antifungal Molecular Mechanisms (Preclinical Focus)
Antiangiogenic Activity
trans-Itraconazole exhibits potent antiangiogenic properties, crucial for its observed antitumor effects. Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth, invasion, and metastasis. ITZ interferes with several key aspects of this process.
Inhibition of Endothelial Cell Proliferation
Preclinical studies have consistently demonstrated that this compound effectively inhibits the proliferation of endothelial cells, a cornerstone of angiogenesis nih.govaacrjournals.orgresearchgate.netcapes.gov.br. Itraconazole (B105839) shows dose-dependent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation in response to various angiogenic stimuli, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) nih.govaacrjournals.orgcapes.gov.br. Research indicates that ITZ can block tumor vascular endothelial cells in the G1 phase of the cell cycle, thereby halting their growth and subsequent angiogenesis mdpi.com.
Table 1: this compound Inhibition of Endothelial Cell Proliferation
| Stimulus | IC50 (nmol/L) | Reference |
| VEGF | 588 (553–624) | aacrjournals.org |
| bFGF | 689 (662–717) | aacrjournals.org |
| EGM-2 | 628 (585–672) | aacrjournals.org |
Note: Values represent the concentration of this compound required to inhibit 50% of endothelial cell proliferation.
Furthermore, this compound is known to inhibit angiogenesis by interfering with the binding of VEGF to its receptor, VEGFR2, and by blocking VEGFR2 autophosphorylation inhibitortx.comscispace.com. This comprehensive inhibition of endothelial cell functions, including proliferation, migration, and tube formation, underscores its significant antiangiogenic potential nih.govaacrjournals.orgresearchgate.netcapes.gov.br.
Disruption of Cholesterol Trafficking in Late Endosomes/Lysosomes
A key mechanism underlying this compound's antiangiogenic and antiproliferative effects involves the disruption of intracellular cholesterol trafficking, particularly from late endosomes and lysosomes to the plasma membrane inhibitortx.comnih.govresearchgate.netresearchgate.net. This process is mediated by ITZ's ability to reduce the levels of sterol carrier protein 2 (SCP2) inhibitortx.comnih.govresearchgate.netresearchgate.net. The consequence of this disruption is an accumulation of cholesterol within late endosomes and lysosomes, coupled with a depletion of cholesterol at the plasma membrane inhibitortx.comnih.govresearchgate.netresearchgate.net. This cellular phenotype is reminiscent of that observed in Niemann-Pick C disease, a genetic disorder affecting cholesterol metabolism mdpi.com. The inhibition of cholesterol transport to the plasma membrane has been shown to be a primary effect of ITZ on endothelial cells, as replenishing cellular cholesterol levels can rescue its anti-proliferative activity mdpi.com. Additionally, this compound has been observed to alter the phospholipid composition of cells, leading to a decrease in phosphatidylserine (B164497) and an increase in lysophosphatidylcholine (B164491) researchgate.net.
Modulation of mTORC1 and mTORC2 Signaling Pathways
The disruption of cholesterol trafficking by this compound is closely linked to its modulation of critical cell signaling pathways, notably the AKT-mTOR pathway inhibitortx.comscispace.comnih.govresearchgate.netoncotarget.com. Specifically, ITZ leads to the repression of AKT1-mTOR signaling nih.govresearchgate.net. The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, metabolism, and survival, existing in two complexes: mTORC1 and mTORC2 mdpi.comnih.gov. By inhibiting the AKT-mTOR axis, this compound can suppress cell proliferation and potentially induce autophagy nih.govresearchgate.netresearchgate.net. It also suppresses the broader PI3K/AKT/mTOR/S6K pathway, further contributing to its antiproliferative effects researchgate.net.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation
This compound's antiangiogenic activity is also attributed to its direct impact on VEGFR2, a key receptor tyrosine kinase involved in angiogenesis inhibitortx.comscispace.comspandidos-publications.com. Preclinical research indicates that ITZ inhibits VEGFR2 by suppressing its N-glycosylation, a crucial post-translational modification that affects protein folding, trafficking, and signaling inhibitortx.comscispace.comspandidos-publications.com. By causing the accumulation of immature N-glycans on VEGFR2, this compound hinders the receptor's transport and subsequent signal transduction, thereby inhibiting downstream activation researchgate.netscispace.comspandidos-publications.com. This inhibition of VEGFR2 glycosylation, trafficking, and signaling in endothelial cells contributes significantly to ITZ's antiangiogenic effects inhibitortx.comscispace.comspandidos-publications.com.
Hedgehog (Hh) Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and is aberrantly activated in numerous cancers, promoting tumor growth, survival, and stemness inhibitortx.comscispace.comoncotarget.comaacrjournals.orgsci-hub.senih.govnih.gov. This compound has emerged as a potent inhibitor of this pathway inhibitortx.comscispace.comoncotarget.comaacrjournals.orgsci-hub.senih.govnih.gov. Its mechanism involves targeting key components of the Hh cascade, including the Smoothened (SMO) receptor, thereby preventing the activation of GLI transcription factors inhibitortx.comsci-hub.senih.govnih.gov. Notably, ITZ has demonstrated efficacy against various SMO mutations that confer resistance to other Hh pathway inhibitors aacrjournals.org. By inhibiting SMO accumulation and GLI activity, this compound effectively suppresses the transcription of Hh target genes, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis inhibitortx.comsci-hub.senih.gov.
Antiviral Activity via Oxysterol-Binding Protein (OSBP) Targeting
Beyond its anticancer properties, this compound also exhibits broad-spectrum antiviral activity, particularly against enteroviruses such as poliovirus, coxsackievirus, enterovirus-71, and rhinovirus researchgate.netnih.govuu.nlbioscience.co.ukmdpi.com. The antiviral mechanism of ITZ is linked to its ability to target the host protein oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4) researchgate.netnih.govuu.nlmdpi.com. OSBP is a crucial lipid transfer protein involved in shuttling cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI4P) between cellular membranes, particularly at endoplasmic reticulum-Golgi contact sites researchgate.netnih.govbioscience.co.ukmdpi.com.
This compound binds to OSBP and inhibits its function, disrupting the lipid homeostasis necessary for the formation of viral replication organelles researchgate.netnih.govbioscience.co.ukmdpi.com. This perturbation of virus-induced membrane alterations essential for viral RNA replication underscores OSBP's role as a critical host factor for viral propagation and highlights ITZ's potential as a host-targeting antiviral agent researchgate.netnih.govbioscience.co.ukmdpi.com. The drug's efficacy against hepatitis C virus (HCV) replication, which also relies on OSBP, further supports this mechanism researchgate.netnih.govmdpi.com.
Structural Features Essential for OSBP-Mediated Antiviral Activity
Itraconazole (ITZ) has been identified as a broad-spectrum inhibitor of viral replication, notably against enteroviruses and hepatitis C virus (HCV). This antiviral activity is mediated through a novel target: the oxysterol-binding protein (OSBP), a cellular protein involved in lipid transport between the endoplasmic reticulum (ER) and the Golgi apparatus researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.net.
Structure-activity relationship (SAR) studies have pinpointed specific structural components of ITZ crucial for its interaction with OSBP and subsequent antiviral efficacy. The core backbone structure, comprising five rings, and the sec-butyl chain are essential for this OSBP-mediated antiviral activity. In contrast, the triazole moiety, which is critical for ITZ's antifungal properties, is not required for its antiviral action against viruses targeted via OSBP researchgate.netnih.govresearchgate.netmdpi.com. These structural requirements for OSBP engagement in antiviral activity partially overlap with those for inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) trafficking but not Hedgehog (Hh) signaling researchgate.netnih.govresearchgate.net. Further investigations indicate that ITZ binds to OSBP at a site distinct from the protein's conserved sterol-binding domain pnas.org. By inhibiting OSBP's lipid-shuttling function, specifically the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between membranes, ITZ perturbs virus-induced membrane alterations necessary for viral replication organelle formation nih.govnih.govresearchgate.net.
| Structural Feature | Importance for OSBP-Mediated Antiviral Activity | Importance for Antifungal Activity |
| Backbone (Five Rings) | Essential | Not specified |
| Sec-butyl Chain | Essential | Not specified |
| Triazole Moiety | Not essential | Critical |
Amelioration of Endoplasmic Reticulum (ER) Stress Response
Itraconazole has demonstrated the capacity to ameliorate the endoplasmic reticulum (ER) stress response. ER stress occurs when there is an accumulation of unfolded or misfolded proteins within the ER lumen, triggering the Unfolded Protein Response (UPR). In preclinical models of experimental autoimmune encephalomyelitis (EAE), ITZ application significantly restored hyperactivated ER stress pathways umw.edu.pl. Furthermore, ITZ has been shown to mitigate the overactivity of the ER stress response induced by thapsigargin (B1683126) (Tg) in cellular models researchgate.net. Compounds that ameliorate ER stress often achieve this by downregulating key ER stress markers, such as BiP (GRP78), CHOP, PERK, and XBP1s dovepress.com. While direct studies on ITZ's effect on these specific markers in the context of ER stress are ongoing, its observed mitigation of ER stress pathways suggests such a mechanism umw.edu.plresearchgate.net.
| ER Stress Marker | Effect of Itraconazole | Context/Reference |
| BiP (GRP78) | Downregulated | General context (compounds with similar action) dovepress.com |
| CHOP | Downregulated | General context (compounds with similar action) dovepress.com |
| PERK | Downregulated | General context (compounds with similar action) dovepress.com |
| XBP1-s | Downregulated | General context (compounds with similar action) dovepress.com |
| ER stress pathways | Restored/Mitigated | EAE model umw.edu.plresearchgate.net |
Activation of Neuroprotective AMPK Pathway
The AMP-activated protein kinase (AMPK) pathway is a critical cellular energy sensor that plays a significant role in maintaining cellular homeostasis and has been implicated in neuroprotection genome.jpfrontiersin.orgthno.org. Preclinical research indicates that Itraconazole can activate this vital pathway, contributing to its beneficial effects in conditions relevant to neurological health.
In models of experimental autoimmune encephalomyelitis (EAE), the activation of the neuroprotective AMPK pathway by ITZ was found to be essential for its ameliorative effects; knockdown of AMPK completely abolished ITZ's beneficial impact umw.edu.pl. ITZ appears to reverse the downregulation of phosphorylated AMPK (p-AMPK) in EAE models, suggesting that an elevation in p-AMPK levels is a prerequisite for ITZ's therapeutic actions in this context umw.edu.pl. The activation of AMPK by ITZ is often associated with an increase in the cellular AMP:ATP ratio, a well-established trigger for AMPK activation frontiersin.orgnih.govnih.gov. This activation of AMPK by ITZ has also been observed in other cellular contexts, where it leads to the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway, a process linked to cell proliferation and potentially neuroprotection nih.govnih.gov. In conditions such as cerebral ischemia, AMPK activation is recognized for its neuroprotective properties, by reducing mitochondrial dysfunction and oxidative stress frontiersin.orgthno.org.
| Pathway/Component | Itraconazole's Action | Outcome/Significance | Reference |
| AMPK | Activation | Neuroprotection, Amelioration of EAE, Cell growth regulation | umw.edu.plfrontiersin.orgthno.orgnih.govnih.govaacrjournals.org |
| p-AMPK | Reverses downregulation | Essential for beneficial effect in EAE | umw.edu.pl |
| AMP:ATP Ratio | Increased | Triggers AMPK activation | frontiersin.orgnih.govnih.gov |
| Neuroprotection | Mediated by AMPK | Ameliorates EAE | umw.edu.pl |
| Neuroprotection | Associated with AMPK | Prevents cerebral ischemia, reduces neurotoxicity | frontiersin.orgthno.org |
Stereoselective Metabolic Pathways and Preclinical Pharmacokinetics
Hepatic Metabolism and Cytochrome P450 Enzyme Involvement
The liver is the primary site for itraconazole (B105839) metabolism, with the cytochrome P450 3A4 (CYP3A4) enzyme system playing a dominant role. Preclinical studies have characterized the specific interactions of trans-itraconazole stereoisomers with CYP3A4.
Role of CYP3A4 in this compound Metabolism
This compound stereoisomers are potent inhibitors of CYP3A4. In vitro studies using CYP3A4-mediated midazolam hydroxylation demonstrated that all four trans-ITZ stereoisomers act as tight-binding inhibitors, exhibiting IC50 values in the range of 16–26 nM. nih.govnih.govresearchgate.net These stereoisomers also bind to CYP3A4 in a Type II spectral manner, indicating coordination of the triazole nitrogen to the heme iron. nih.govnih.govresearchgate.net This potent inhibition suggests significant interactions within the CYP3A4 active site, influencing the metabolism of both itraconazole itself and other CYP3A4 substrates.
Table 1: CYP3A4 Inhibition by this compound Stereoisomers
| Compound | Target Enzyme | Substrate/Assay | Inhibition Type | IC50 (nM) | Reference |
| This compound stereoisomers (all four) | CYP3A4 | Midazolam hydroxylation | Tight binding | 16–26 | nih.govnih.govresearchgate.net |
Novel Metabolic Pathways: Dioxolane Ring Scission
The trans-stereoisomers of itraconazole are characterized by a distinct metabolic route involving the scission of their dioxolane ring, a pathway that leads to the formation of novel metabolites.
Identification of Specific Dioxolane Ring Scission Metabolites from this compound
Oxidation at the dioxolane ring of this compound stereoisomers by CYP3A4 results in ring scission, yielding two new, previously uncharacterized metabolites. nih.govnih.govresearchgate.net One of these identified metabolites is a triazole-containing compound, specifically [1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone]. nih.govnih.gov This metabolite also exhibits inhibitory activity against CYP3A4, with an IC50 greater than 15 μM, and shows Type II binding to the enzyme. nih.govnih.gov The formation of these dioxolane ring scission metabolites from trans-ITZ has been observed to occur in incubations with CYP3A4 Supersomes. researchgate.net Furthermore, the presence of these metabolites in urine samples from subjects who received cis-itraconazole suggests that the dioxolane ring scission pathway is not exclusive to trans-isomers but may be a relevant metabolic route for itraconazole in general. nih.govnih.gov
Preclinical Permeation and Transport Studies
Preclinical investigations into the permeation and transport of this compound are crucial for understanding its potential efficacy when delivered topically, especially to challenging biological barriers such as the nail unit. These studies aim to elucidate how the compound moves across these barriers, the factors influencing its passage, and the potential for enhanced delivery strategies.
In Vitro and Ex Vivo Trans-ungual Delivery Models
Studies employing in vitro and ex vivo models are fundamental to assessing the ability of this compound to penetrate the nail plate and reach the underlying nail bed, where fungal infections often reside. These models typically utilize artificial nail membranes or excised animal or human nail samples to simulate the complex structure of the human nail.
Research in this area focuses on quantifying the permeation rate (flux) of this compound through these nail models. Factors such as formulation composition, pH, and the presence of permeation enhancers are evaluated to determine their impact on the drug's passage. Ex vivo studies, in particular, offer a more physiologically relevant environment by using biological tissues, allowing for a more accurate prediction of in vivo performance. However, the specific quantitative data for this compound permeation through such models, including precise flux values or percentage permeated over defined periods, was not detailed in the provided search snippets.
Iontophoresis as an Enhanced Delivery Modality in Research Settings
Iontophoresis is a non-invasive technique that utilizes a low-level electrical current to enhance the transdermal or trans-ungual delivery of charged or polar drugs. In research settings, iontophoresis has been explored as a means to improve the penetration of antifungals like itraconazole through the nail plate, which is known for its low permeability.
Studies investigating iontophoresis for this compound would typically compare the permeation of the drug under an applied electrical field versus passive diffusion. The effectiveness of iontophoresis is often reported as an enhancement ratio, indicating how much the drug flux is increased compared to the control. The specific mechanism involves the electrorepulsion or electroosmotic flow of the drug into and through the nail barrier. Detailed quantitative findings on the enhancement ratios achieved for this compound via iontophoresis in preclinical research were not available in the provided search results.
Evaluation of Pulsed Versus Continuous Delivery Protocols
Within the field of iontophoresis, research also evaluates different delivery protocols to optimize drug delivery efficiency and potentially minimize any associated side effects. This includes comparing pulsed delivery, where the electrical current is applied intermittently, versus continuous delivery, where a constant current is maintained.
Mechanisms of Antifungal Resistance Molecular and Genetic Perspectives
Alterations in Drug Target Genes (CYP51/ERG11)
The primary target for azole antifungals, including itraconazole (B105839), is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. plos.orgnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, a vital process for maintaining the integrity of the fungal cell membrane. nih.govcrie.ru Alterations in this gene can significantly reduce the binding affinity of itraconazole to the enzyme, rendering the drug ineffective.
One of the most common mechanisms of azole resistance involves point mutations, or single-nucleotide variations (SNVs), within the ERG11/CYP51 gene. researchgate.netasm.org These mutations result in amino acid substitutions in the lanosterol 14α-demethylase enzyme. asm.orgresearchgate.net Substitutions occurring in or near the drug's binding site can sterically hinder or alter the chemical interactions necessary for itraconazole to inhibit the enzyme effectively. asm.orgbiorxiv.org
Numerous studies have identified specific amino acid substitutions in the Erg11/Cyp51 protein that confer resistance to itraconazole. For instance, in Aspergillus fumigatus, substitutions such as G54R/E/V, L98H, M220I/V/T/K, and G138 have been linked to itraconazole resistance. nih.govfrontiersin.org Similarly, in Candida albicans, mutations like Y132F and K143R have been associated with decreased susceptibility, although their impact can be more pronounced for other azoles like fluconazole (B54011). mdpi.comasm.org The accumulation of multiple mutations can lead to even higher levels of resistance. researchgate.netasm.org Research has defined three "hot spot" regions in the ERG11 gene of C. albicans where these resistance-conferring mutations frequently cluster: amino acid residues 105-165, 266-287, and 405-488. asm.orgbiorxiv.org
| Fungal Species | Gene | Amino Acid Substitution | Reference |
|---|---|---|---|
| Aspergillus fumigatus | cyp51A | G54R/E/V | nih.govfrontiersin.org |
| Aspergillus fumigatus | cyp51A | L98H | nih.gov |
| Aspergillus fumigatus | cyp51A | M220I/V/T/K | frontiersin.org |
| Aspergillus fumigatus | cyp51A | G138 | frontiersin.org |
| Candida albicans | ERG11 | Y132F | mdpi.com |
| Candida albicans | ERG11 | K143R | asm.org |
Another significant resistance mechanism is the overexpression of the ERG11 gene. plos.orgcrie.ru By increasing the transcription of ERG11, the fungal cell produces a higher quantity of the target enzyme, lanosterol 14α-demethylase. researchgate.net This abundance of the target protein means that a standard concentration of itraconazole is insufficient to inhibit all enzyme activity, allowing for continued ergosterol synthesis and cell survival. researchgate.net Studies in Candida krusei have shown that the mRNA levels of the ERG11 gene are significantly higher in itraconazole-resistant isolates compared to susceptible ones. plos.orgnih.gov This overexpression can sometimes act in concert with mutations in the gene itself to produce high levels of resistance. crie.ru
A more drastic genetic alteration leading to target abundance is the duplication or amplification of the CYP51 gene. This mechanism has been clearly demonstrated in Madurella fahalii, a fungus that exhibits intrinsic resistance to itraconazole. nih.gov Genomic analysis revealed that M. fahalii possesses two distinct copies of the CYP51A gene: a conserved gene (Mfcyp51A1) and a species-specific gene (Mfcyp51A2). nih.gov Both genes are actively transcribed, and heterologous expression studies showed that the Mfcyp51A2 gene conferred reduced susceptibility to itraconazole. nih.gov Similarly, in Trichophyton indotineae, resistance to azoles has been linked to the amplification of the TinCYP51B gene, with resistant strains containing multiple tandem copies of the gene. nih.gov This gene amplification leads to significant overexpression of the target enzyme, thus conferring resistance. nih.gov
Upregulation of Drug Efflux Transporters
A second major strategy for itraconazole resistance is the active removal of the drug from the fungal cell. This is accomplished by membrane proteins known as efflux transporters, which function as pumps to expel a wide range of substances, including antifungal agents. biotechmedjournal.comnih.gov Overexpression of the genes encoding these transporters leads to a reduced intracellular accumulation of itraconazole, preventing it from reaching its target enzyme in sufficient concentrations. nih.gov This mechanism is a key contributor to multidrug resistance (MDR). asm.org These transporters are broadly classified into two major superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govasm.org
ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to pump substrates across cellular membranes. biotechmedjournal.comasm.org In many pathogenic fungi, the overexpression of genes encoding ABC transporters is a well-documented cause of azole resistance. biotechmedjournal.com For example, in Candida albicans, the upregulation of CDR1 and CDR2 (Candida Drug Resistance) genes, which encode ABC transporters, is a known mechanism of resistance to azoles. nih.govresearchgate.net In Trichophyton rubrum, the ABC transporter TruMDR2 has been identified as a major contributor to itraconazole resistance. nih.gov Similarly, studies in Candida krusei have linked the overexpression of the ABC2 gene to itraconazole resistance, often in conjunction with ERG11 overexpression. plos.orgnih.gov In Aspergillus fumigatus, several ABC transporter genes, such as atrF, have been implicated in mediating resistance to itraconazole. biotechmedjournal.com
MFS transporters constitute a large group of secondary transporters that typically use the proton motive force to energize the efflux of substrates. nih.govplos.org While the role of MFS transporters in itraconazole resistance can be more species-specific compared to ABC transporters, their upregulation is a recognized resistance mechanism. nih.govoup.com In Candida albicans, the MFS transporter Mdr1p has been shown to confer resistance to some azoles, although its specificity for itraconazole is limited compared to fluconazole. biotechmedjournal.comnih.gov However, in mutagenesis studies of Aspergillus fumigatus, the overexpression of MFS transporters, such as AfuMDR3, was linked to itraconazole resistance in a significant portion of resistant mutants. biotechmedjournal.com The coordinated upregulation of both ABC and MFS transporters can contribute to a broad spectrum of antifungal resistance. nih.gov
| Transporter Family | Gene/Protein | Fungal Species | Reference |
|---|---|---|---|
| ABC | CDR1, CDR2 | Candida albicans | nih.govresearchgate.net |
| ABC | ABC2 | Candida krusei | plos.orgnih.gov |
| ABC | atrF | Aspergillus fumigatus | biotechmedjournal.com |
| ABC | TruMDR2 | Trichophyton rubrum | nih.gov |
| MFS | MDR1 | Candida albicans | biotechmedjournal.comnih.gov |
| MFS | AfuMDR3 | Aspergillus fumigatus | biotechmedjournal.com |
Alterations in Fungal Membrane Properties and Sterol Content
Alterations in the composition and properties of the fungal cell membrane play a significant role in itraconazole resistance. These changes can reduce the drug's access to its target, the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51A gene), or can compensate for the drug-induced disruption of ergosterol synthesis.
A key mechanism of azole resistance involves mutations in the ERG3 gene, which encodes the enzyme sterol C5,6-desaturase. nih.gov This enzyme is responsible for a late step in the ergosterol biosynthesis pathway. When the primary target of itraconazole, Erg11p, is inhibited, a toxic sterol intermediate, 14α-methylergosta-8,24(28)-dien-3β,6α-diol, can accumulate, leading to fungal cell death. nih.gov However, loss-of-function mutations in the ERG3 gene prevent the formation of this toxic intermediate. nih.govnih.gov Instead, the fungus accumulates other sterols, such as 14α-methylfecosterol, which can be incorporated into the cell membrane and support growth, albeit sometimes at a reduced rate. nih.govcardiff.ac.uk
In Candida albicans and Candida dubliniensis, mutations leading to a nonfunctional Erg3p have been identified as a primary mechanism of in vitro resistance to itraconazole. nih.govasm.orgnih.gov For instance, a study on C. dubliniensis found that six out of seven in vitro-generated itraconazole-resistant derivatives had mutations in the CdERG3 gene, leading to a defective enzyme. nih.govasm.orgnih.gov These mutations included deletions that result in premature stop codons and a nonfunctional protein. researchgate.net While ERG3 inactivation can confer azole resistance, it may also lead to reduced virulence in some fungal strains. nih.govsonar.ch However, some clinical isolates with ERG3 mutations have been shown to maintain normal filamentation and virulence, suggesting the presence of compensatory mechanisms. nih.govsonar.ch
Table 1: Mutations in the ERG3 Gene Associated with Itraconazole Resistance
| Fungal Species | Type of Mutation | Consequence | Reference |
|---|---|---|---|
| Candida albicans | Double base deletion | Premature stop codon, nonfunctional enzyme | researchgate.net |
| Candida dubliniensis | Various mutations | Loss of function of CdErg3p | nih.govasm.org |
| Saccharomyces cerevisiae | Allelic mutations | Blockage of C5-6 desaturation step | nih.gov |
Role of Biofilm Formation in Antifungal Resistance
Biofilms are structured communities of microbial cells embedded in a self-produced extracellular matrix. dntb.gov.ua Fungi within biofilms exhibit significantly increased resistance to antifungal agents, including itraconazole, with resistance levels reported to be up to 1000-fold higher than their planktonic (free-floating) counterparts. nih.gov This heightened resistance is multifactorial and not yet fully understood.
Several factors contribute to the recalcitrance of fungal biofilms to itraconazole. The dense extracellular matrix can act as a physical barrier, limiting drug penetration to the fungal cells within the biofilm. researchgate.net Furthermore, the physiological state of the fungal cells within the biofilm is different from that of planktonic cells. For example, cells in a biofilm may have slower growth rates, which can reduce their susceptibility to antifungals that target actively growing cells. nih.gov
Studies on Aspergillus fumigatus have shown that the minimum inhibitory concentration of itraconazole required to inhibit fungal growth is much higher for sessile cells within a biofilm compared to planktonic cells. proquest.comnih.gov While itraconazole can be effective at preventing the early stages of biofilm formation, mature biofilms are notoriously difficult to eradicate with this agent. proquest.comnih.gov Proteomic analyses of A. fumigatus biofilms grown under itraconazole pressure have revealed changes in the production of enzymes involved in various metabolic pathways, suggesting molecular mechanisms that drive this resistance. nih.gov In Candida albicans, itraconazole has been shown to be more effective at preventing biofilm formation than in treating established biofilms. elsevier.es
Table 2: Impact of Biofilm Formation on Itraconazole Susceptibility
| Fungal Species | Observation | Implication | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Sessile minimum inhibitory concentration is much higher than traditional MIC. | Biofilms provide significant protection against itraconazole. | proquest.comnih.gov |
| Aspergillus fumigatus | Itraconazole is more effective at preventing early biofilm formation. | Early intervention may be more successful in preventing biofilm-related infections. | proquest.comnih.gov |
| Candida albicans | Itraconazole inhibited biofilm formation in a high percentage of isolates. | Itraconazole may be useful in prophylactic strategies to prevent biofilm formation. | elsevier.es |
| General Fungi | Fungi in biofilms can be up to 1000-fold more resistant to antifungals. | Biofilm-associated infections are challenging to treat with standard antifungal therapy. | nih.gov |
Emergence of Multidrug Resistance Phenotypes
The emergence of multidrug resistance (MDR) presents a significant challenge in the treatment of fungal infections. MDR is often mediated by the overexpression of efflux pump proteins that actively transport antifungal agents, including itraconazole, out of the fungal cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov These efflux pumps belong to two major superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. mdpi.com
In Aspergillus fumigatus, overexpression of newly identified drug efflux pump genes, such as AfuMDR3 (an MFS transporter) and AfuMDR4 (an ABC transporter), has been linked to high-level itraconazole resistance. nih.govresearchgate.net Similarly, in Candida species, the overexpression of genes encoding ABC transporters (CDR1, CDR2) and MFS transporters (MDR1) is a well-documented mechanism of azole resistance. mdpi.comfrontiersin.org While MDR1 overexpression in Candida albicans is primarily associated with fluconazole resistance, CDR1 and CDR2 overexpression can confer resistance to a broader range of azoles, including itraconazole. nih.govfrontiersin.org
The development of MDR can be a stepwise process, with the accumulation of different resistance mechanisms over time, particularly during long-term azole therapy. nih.govasm.org For instance, a fungal isolate may initially develop a mutation in the target enzyme and subsequently acquire the ability to overexpress efflux pumps, leading to a high-level resistance phenotype. nih.gov
Table 3: Key Efflux Pumps Involved in Itraconazole Multidrug Resistance
| Efflux Pump Gene | Superfamily | Fungal Species | Role in Itraconazole Resistance | Reference |
|---|---|---|---|---|
| AfuMDR3 | MFS | Aspergillus fumigatus | Overexpression linked to high-level resistance | nih.govresearchgate.net |
| AfuMDR4 | ABC | Aspergillus fumigatus | Overexpression linked to high-level resistance | nih.govresearchgate.net |
| CDR1 | ABC | Candida albicans, Candida dubliniensis | Overexpression confers resistance to multiple azoles | nih.govfrontiersin.org |
| CDR2 | ABC | Candida albicans | Overexpression confers resistance to multiple azoles | mdpi.com |
| TruMDR2 | ABC | Trichophyton rubrum | Major contributor to itraconazole resistance | researchgate.net |
Advanced Analytical Methodologies in Research
Sample Preparation Techniques for Research Analysis
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a powerful chromatographic technique used to separate compounds based on their differential partitioning between a solid stationary phase (sorbent) and a liquid mobile phase. For trans-Itraconazole, SPE has been utilized to achieve high sensitivity and selectivity, particularly when analyzing complex biological matrices such as plasma and tissue samples tsijournals.compsu.edunih.govresearchgate.netscholarsresearchlibrary.com.
The principle involves loading the sample onto the SPE cartridge, where this compound is retained by the sorbent material. Interfering substances are washed away, and finally, the analyte is eluted using a suitable organic solvent. Hydrophilic-lipophilic balance (HLB) cartridges have been reported as effective sorbents for the extraction of itraconazole (B105839) and its metabolites from plasma, demonstrating satisfactory selectivity and sensitivity nih.govscholarsresearchlibrary.com. Other sorbent types, such as Strata-X cartridges, have also been employed in microextraction techniques for various analytes, indicating their potential applicability mdpi.com.
SPE methods often provide improved recovery and lower limits of detection compared to simpler techniques like protein precipitation or even some LLE protocols, making them ideal for trace-level analysis tsijournals.compsu.edumdpi.com. Reported recoveries for itraconazole using HLB cartridges in plasma samples have ranged around 50-53% scholarsresearchlibrary.com. The sensitivity achievable with SPE coupled with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can reach levels as low as 10 ng/mL tsijournals.com.
Table 1: Summary of Solid-Phase Extraction Methodologies for Itraconazole
| Matrix | Sorbent Type | Detection Sensitivity (approx.) | Reported Recovery (%) | Key Features | Citation(s) |
| Plasma | Hydrophilic-Lipophilic Balance (HLB) | 10 ng/mL | 50-53 | High selectivity, suitable for LC-MS/MS, small sample volume | tsijournals.comnih.govscholarsresearchlibrary.com |
| Plasma | Strata-X | Not specified | Not specified | Potential for high recovery, applicable in microextraction | mdpi.com |
| Biological Fluids | Not specified | 10 ng/mL | Not specified | High sensitivity | tsijournals.com |
| Tissues | Not specified | Not specified | Not specified | Used for biodistribution and pharmacokinetic studies | scielo.br |
| Nanoparticles | Not specified | Not specified | Not specified | Used for formulation analysis and biodistribution studies | scielo.br |
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a classical sample preparation technique that involves the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase. For this compound, LLE has been widely applied, particularly for plasma and biological fluid samples, often serving as a precursor to chromatographic analysis tsijournals.comresearchgate.netscielo.brresearchgate.netnih.govresearchgate.net.
Various solvent systems have been reported for the LLE of itraconazole. A common approach involves alkalinizing plasma samples and extracting the analyte using a mixture of organic solvents, such as 2,2,4-trimethylpentane (B7799088) and dichloromethane (B109758) (3:2 v/v), or diethyl ether and dichloromethane (80:20 v/v) researchgate.net. Another method utilizes a combination of acetonitrile (B52724) (ACN) and methyl tert-butyl ether (MTBE) in a 96-well plate format for high-throughput analysis nih.gov. Methanol has also been employed as a single solvent for extraction from biological samples scielo.br.
While LLE can be simpler and faster than SPE in some instances, it often requires larger volumes of organic solvents and can be more labor-intensive mdpi.comresearchgate.net. Reported recoveries for LLE methods have been around 85% researchgate.net. Sensitivity achieved with LLE coupled with HPLC can be in the range of 20 ng/mL tsijournals.com. Despite its drawbacks, LLE remains a valuable technique, especially when optimized for speed and efficiency, such as in automated or high-throughput formats mdpi.comnih.gov.
Table 2: Summary of Liquid-Liquid Extraction Methodologies for Itraconazole
| Matrix | Solvent System | Detection Sensitivity (approx.) | Reported Recovery (%) | Key Features | Citation(s) |
| Plasma | 2,2,4-trimethylpentane:Dichloromethane (3:2 v/v) | Not specified | ~85 | Suitable for pharmacokinetic studies, sensitive detection | researchgate.net |
| Plasma | Diethyl ether:Dichloromethane (80:20 v/v) | Not specified | Not specified | Used for LC/MS analysis | researchgate.net |
| Plasma | Acetonitrile (ACN):Methyl tert-butyl ether (MTBE) | Not specified | Not specified | High-throughput, automated 96-well format | nih.gov |
| Plasma | Methanol (MeOH) | Not specified | Not specified | Simple, low-cost, environmentally friendly | scielo.br |
| Plasma | Ethyl acetate | Not specified | Not specified | Shorter analysis time, simple preparation, suitable for clinical/forensic analysis | mdpi.com |
| Biological Fluids | Three-step LLE | 20 ng/mL | Not specified | Achieves moderate sensitivity | tsijournals.com |
Theoretical and Computational Studies
Molecular Docking and Binding Affinity Simulations
Molecular docking simulations have been instrumental in predicting and analyzing the binding modes of itraconazole (B105839) with various protein targets. These studies reveal that itraconazole can interact with multiple biological macromolecules, often with strong binding affinities.
For instance, docking studies on P-glycoprotein (P-gp), a key protein in drug resistance, have illustrated a preferred binding mode for itraconazole within the transmembrane helices of the inward-facing conformation of P-gp. researchgate.net This interaction is thought to inhibit the conformational changes necessary for the transport of other substrates, thereby reversing drug resistance. researchgate.net
Simulations have also been performed to understand itraconazole's interactions with targets relevant to its anti-cancer and antifungal activities. In a study exploring its effects on pathways related to Candida albicans infection, itraconazole was docked with several core target proteins. nih.govnih.gov The simulations predicted strong binding affinities, with calculated binding free energies ranging from -5.6 to -9.5 kcal/mol. nih.govnih.govresearchgate.net Specifically, the interaction with PIK3R1 was predicted to have a binding free energy of -9.3 kcal/mol, involving key interactions with amino acid residues SER-78 and GLU-82. nih.govnih.gov
Further docking studies against the fungal target sterol 14α-demethylase (CYP51) have shown that itraconazole, as a long-tailed inhibitor, can form extensive hydrophobic interactions within a defined hydrophobic cavity of the enzyme. frontiersin.org This extensive interaction network is believed to contribute to its strong binding affinity compared to short-tailed azole inhibitors. frontiersin.org
Table 1: Predicted Binding Affinities of Itraconazole with Various Protein Targets
| Target Protein | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Core Targets (Autophagy Pathway) | -5.6 to -9.5 | Not specified |
| PIK3R1 | -9.3 | SER-78, GLU-82 |
Note: Data is compiled from molecular docking simulation studies. nih.govnih.gov
Structure-Activity Relationship (SAR) Modeling for Specific Activities
Structure-activity relationship (SAR) studies have been crucial in identifying the key structural motifs of the itraconazole scaffold responsible for its various biological activities. These investigations have also highlighted the importance of stereochemistry, particularly the orientation of the dioxolane ring, in determining both potency and metabolic stability.
For its activity as a Hedgehog (Hh) signaling pathway inhibitor, SAR studies on des-triazole itraconazole analogues have been particularly revealing. nih.gov While the 2S,4R-cis-dioxolane orientation is generally preferred for potent anti-Hh activity, pharmacokinetic studies have shown that the 2R,4R-trans-dioxolane orientation is favored regarding metabolism and clearance. nih.gov This suggests that the trans-configuration may offer advantages in terms of drug-like properties, even if it results in moderately reduced potency against the Hh pathway. nih.gov Within a series of trans des-triazole amides, it was found that meta-substitutions on the phenyl ring, especially those capable of hydrogen bonding, were favorable for activity. nih.gov
In the context of its antiviral activity, SAR studies have demonstrated that the core backbone structure of itraconazole, consisting of five rings, and the sec-butyl chain are vital for inhibiting the oxysterol-binding protein (OSBP). nih.govresearchgate.net Conversely, the triazole moiety, which is essential for its antifungal action, is not required for this antiviral effect. nih.govresearchgate.net This indicates that the structural requirements for itraconazole's different biological effects are distinct.
Protein Modeling and Molecular Dynamics Simulations
To complement static docking models, molecular dynamics (MD) simulations have been employed to study the dynamic behavior and stability of trans-itraconazole when complexed with its protein targets. These simulations provide a more realistic picture of the interactions in a dynamic physiological environment.
MD simulations lasting for 100 nanoseconds have been conducted to assess the stability of itraconazole bound to proteins such as HSP90AA1, PIK3R1, and ESR1. nih.govresearchgate.net The results, analyzed through Root Mean Square Deviation (RMSD), showed that the complexes remained stable throughout the simulation, with relatively small fluctuations, indicating stable binding. nih.govresearchgate.net Specifically, the RMSD fluctuations for the complexes were generally less than 0.8 nm, with the itraconazole-HSP90AA1 complex showing particularly good convergence, fluctuating around 0.2 nm. nih.gov
Further analyses from these simulations, including the Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA), corroborated the stability of the protein-ligand complexes. nih.govresearchgate.net The RoG calculations showed little fluctuation, and no unfolding events were observed during the simulations, suggesting the protein structures remained compact and stable upon itraconazole binding. nih.gov
Simulations involving the fungal target CYP51 also support the stability of the itraconazole-protein complex. frontiersin.org These studies confirm that itraconazole stabilizes within the binding cavity in a consistent binding mode, driven primarily by hydrophobic interactions. frontiersin.org The long tail of the itraconazole molecule allows it to make more extensive contact with hydrophobic residues compared to other, smaller azole drugs. frontiersin.org
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been applied to investigate the electronic and structural properties of itraconazole. These theoretical calculations provide fundamental insights that help in interpreting experimental data and understanding the molecule's intrinsic characteristics.
Studies comparing experimental spectroscopic data with DFT calculations have been performed to validate the computational methods. researchgate.net For itraconazole, the highest conformity between the optimized molecular geometry and experimental data was achieved using the CAM-B3LYP functional with a 6-31G(d,p) basis set. researchgate.net This level of theory was also found to provide the best compatibility between the experimental and theoretical UV-Vis spectra. researchgate.net Such studies are essential for accurately predicting molecular properties and understanding the electronic transitions that give rise to the observed spectra. researchgate.net These computational approaches are foundational for describing the molecule's reactivity, stability, and intermolecular interaction potential.
Future Directions in Trans Itraconazole Research
Elucidation of Novel Stereoisomer-Specific Molecular Targets
The distinct biological activities of itraconazole's stereoisomers suggest that they may interact with different molecular targets. nih.govgoogle.com While the antifungal activity of itraconazole (B105839) is attributed to the inhibition of lanosterol (B1674476) 14α-demethylase, its antiangiogenic and anticancer effects appear to be mediated by other mechanisms. pnas.orgwikipedia.org Research has shown that the stereochemistry of itraconazole, particularly at the C2 and C4 positions of the dioxolane ring, is crucial for its potent inhibition of the Hedgehog (Hh) signaling pathway, a key pathway in some cancers. nih.gov
Future research will focus on identifying the specific molecular targets responsible for the unique activities of trans-itraconazole. The observation that the antiangiogenic and antifungal activity profiles of trans-stereoisomers are distinct suggests that human lanosterol 14α-demethylase is not the primary target for its antiangiogenic effects. nih.govgoogle.com Instead, inhibition of cholesterol trafficking and the mTOR pathway are thought to be involved. google.com Further investigation is needed to pinpoint the precise proteins or pathways that this compound interacts with to exert its antiangiogenic and anticancer effects. The identification of these targets is a critical step for the development of more effective and specific therapies. researchgate.net
Development of Targeted Analogues with Enhanced Selectivity for Specific Pathways
Building on the understanding of structure-activity relationships, researchers are actively developing analogues of this compound with improved selectivity for specific biological pathways. nih.gov The goal is to create compounds that retain the desired therapeutic effects, such as antiangiogenic or anti-Hedgehog pathway activity, while minimizing off-target effects. uconn.edu
Structure-activity relationship (SAR) studies have already provided valuable insights. For instance, modifications to the sec-butyl side chain of itraconazole can enhance its biological activity. nih.gov It has also been shown that the triazole moiety, crucial for antifungal activity, is not essential for the inhibition of the Hedgehog pathway. nih.govresearchgate.net This has led to the development of des-triazole itraconazole analogues that retain anti-Hedgehog and antiangiogenic activities without inhibiting cytochrome P450 3A4 enzymes, a common cause of drug-drug interactions. uconn.edu
Future efforts will involve synthesizing and screening focused libraries of this compound analogues to identify compounds with increased potency and selectivity for pathways like VEGFR2 glycosylation and Hedgehog signaling. nih.gov The development of analogues with selectivity for one or more of these pathways will be invaluable for preclinical studies to clarify their roles in tumor suppression. nih.gov
Table 1: Examples of Itraconazole Analogue Development and Key Findings
| Analogue Type | Modification | Key Finding | Reference |
| Side Chain Analogues | N-alkylation of the triazolone moiety | Identified analogues with increased potency for inhibiting endothelial cell proliferation and the Hedgehog pathway. | nih.gov |
| Truncated Analogues | Removal of the triazolone ring | Maintained potent anti-Hedgehog activity with reduced molecular weight and improved pharmacokinetic properties. | nih.gov |
| des-Triazole Analogues | Removal of the triazole moiety | Retained anti-Hedgehog and anti-angiogenic activity while eliminating CYP3A4 inhibition. | uconn.edu |
| Isosteres | Replacement of the triazole ring | A novel change to the itraconazole scaffold that can improve activity and reduce side effects. | google.com |
Integration of Multi-Omics Approaches in Antifungal Resistance Studies
The rise of antifungal resistance is a significant global health concern. frontiersin.orgoup.com Understanding the complex mechanisms by which fungi develop resistance to drugs like itraconazole is crucial for developing effective countermeasures. The integration of multi-omics technologies, including genomics, proteomics, metabolomics, and transcriptomics, offers a powerful approach to unraveling the intricacies of antifungal resistance. mdpi.comnih.gov
By combining these different "omics" datasets, researchers can gain a holistic view of the cellular response to itraconazole. frontiersin.org For example, metabolomic studies can identify specific metabolic profiles associated with resistance, revealing alterations in key pathways. mdpi.com Proteomic analyses can pinpoint changes in protein expression levels that contribute to reduced drug susceptibility. nih.gov
Future research will increasingly rely on these integrated approaches to identify novel resistance mechanisms and potential biomarkers for predicting treatment outcomes. frontiersin.orgmdpi.com This comprehensive understanding will be instrumental in developing new therapeutic strategies to combat resistant fungal infections. nih.gov Databases like ResFungi, which compile information on antifungal drug resistance genes, will be valuable tools in this endeavor. acs.org
Exploration of Novel Delivery Systems for Preclinical Research Applications
The poor aqueous solubility and variable bioavailability of itraconazole present challenges for its clinical use. ijpsjournal.comoup.com Novel drug delivery systems are being explored to overcome these limitations and enhance the therapeutic potential of this compound in preclinical research. These systems aim to improve drug solubility, stability, and targeting to specific tissues. nih.gov
Various nanotechnology-based delivery systems have shown promise, including:
Niosomes: Vesicles composed of non-ionic surfactants that can encapsulate both hydrophobic and hydrophilic drugs, offering enhanced stability and cost-effectiveness compared to liposomes. ijpsjournal.comdovepress.com
Proniosomes: Dry formulations that are converted to niosomes upon hydration, offering advantages for storage and handling. researchgate.net
Nanoparticles-in-Microparticles (NIM) technology: This involves incorporating drug-loaded nanoparticles into larger microparticles, which can be advantageous for pulmonary delivery. nih.gov
Polymer Micelles: These have been used to encapsulate itraconazole, leading to high drug loading capacity and enhanced activity against fungal biofilms. nih.govmdpi.com
Future preclinical studies will likely utilize these advanced delivery systems to investigate the efficacy of this compound in various disease models. For example, inhalable formulations are being developed for the treatment of pulmonary aspergillosis, aiming to deliver the drug directly to the site of infection while minimizing systemic toxicity. nih.govresearchgate.net
Advanced Computational Modeling for Rational Drug Design and Mechanism Prediction
Computational modeling has become an indispensable tool in modern drug discovery and development. wiley.comdokumen.pub In the context of this compound research, advanced computational methods are being employed for rational drug design and to predict the mechanisms of action of novel analogues.
Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the interactions between itraconazole and its molecular targets at the atomic level. srce.hracs.org These simulations can help to understand how the drug binds to its target and can guide the design of new analogues with improved binding affinity and selectivity. nih.gov
In silico techniques like molecular docking are used to screen large libraries of virtual compounds to identify promising lead candidates for further development. nih.gov These methods can predict the binding affinity and orientation of a ligand within the active site of a target protein, thereby reducing the time and cost associated with experimental screening. nih.gov
Future research will leverage these computational tools to:
Refine the design of this compound analogues with enhanced selectivity for cancer-related pathways. researchgate.net
Predict the stability and drug release characteristics of novel delivery systems. srce.hr
Elucidate the molecular mechanisms underlying the diverse biological activities of this compound and its derivatives. nih.gov
By integrating computational modeling with experimental validation, researchers can accelerate the development of the next generation of this compound-based therapeutics.
Q & A
Q. Table 1. Comparative Solubility of trans-Itraconazole in Common Excipients
| Excipient | Solubility (mg/mL) | Temperature (°C) | Method |
|---|---|---|---|
| HPMCAS-LF | 12.5 ± 1.2 | 25 | Shake-flask |
| PVP-VA64 | 8.3 ± 0.9 | 25 | HPLC-UV |
| Poloxamer 407 | 5.1 ± 0.7 | 37 | Ultracentrifugation |
Q. Table 2. Key Pharmacokinetic Parameters of trans-Itraconazole in Healthy Volunteers
| Parameter | Mean ± SD | CV (%) | Study Design |
|---|---|---|---|
| Cmax (ng/mL) | 450 ± 120 | 26.7 | Single-dose RCT |
| Tmax (h) | 2.5 ± 0.8 | 32.0 | Cross-over |
| AUC₀–24 (ng·h/mL) | 3200 ± 900 | 28.1 | PopPK model |
Key Considerations for Rigorous Research
- Literature Review : Use scoping studies to map gaps in trans-Itraconazole research, prioritizing peer-reviewed journals indexed in PubMed/Scopus. Exclude non-English studies without validated translations .
- Ethical Compliance : For clinical trials, document informed consent processes and align participant selection with ICH-GCP guidelines (e.g., exclusion of CYP3A4 inducer users) .
- Data Transparency : Annotate all translational discrepancies in multilingual datasets (e.g., Japanese-to-English metabolite names) and retain raw data for audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
